molecular formula C31H31NO5S B11083243 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11083243
M. Wt: 529.6 g/mol
InChI Key: ZQUATWQPGUUNKP-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline core, a thiophene ring, and various functional groups, makes it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-phenylethylamine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the hexahydroquinoline core.

    Thiophene Introduction: The thiophene ring is introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and aluminum chloride as the catalyst.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with phenylethyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and phenyl rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Chemical Research: Use as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalation into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring in 2-Phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contributes to its unique chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C31H31NO5S

Molecular Weight

529.6 g/mol

IUPAC Name

2-phenylethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H31NO5S/c1-19-27(31(34)37-15-14-20-9-5-4-6-10-20)28(22-11-7-12-25(35-2)30(22)36-3)29-23(32-19)17-21(18-24(29)33)26-13-8-16-38-26/h4-13,16,21,28,32H,14-15,17-18H2,1-3H3

InChI Key

ZQUATWQPGUUNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)C(=O)OCCC5=CC=CC=C5

Origin of Product

United States

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